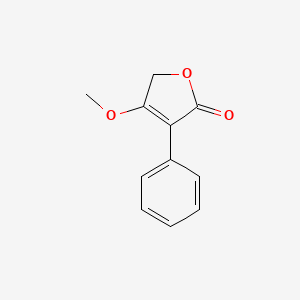

4-Methoxy-3-phenylfuran-2(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54798-88-8 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

3-methoxy-4-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C11H10O3/c1-13-9-7-14-11(12)10(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

InChI Key |

OLSVODBQFYTEFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)OC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 3 Phenylfuran 2 5h One and Its Derivatives

Traditional Synthetic Routes

Traditional methods for constructing the furan-2(5H)-one core often rely on well-established condensation reactions.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, is a key reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.orgbyjus.com It typically involves the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

The synthesis of furanone derivatives via Claisen-Schmidt condensation involves specific precursors and reaction conditions. For instance, the reaction between an enolizable ketone and an aromatic aldehyde is fundamental. numberanalytics.com In a typical procedure, a ketone is deprotonated at its α-position by a base, such as sodium hydroxide (B78521), to form a reactive enolate. magritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. numberanalytics.com The choice of solvent and base is crucial and can influence the reaction's yield and selectivity. numberanalytics.com For example, quantitative yields have been reported in the absence of a solvent using sodium hydroxide as the base with benzaldehydes. wikipedia.org

A specific example involves the condensation of acetone (B3395972) with benzaldehyde (B42025) derivatives. magritek.com Under basic conditions, the hydroxide ion deprotonates acetone to form an enolate, which then reacts with the benzaldehyde. magritek.com Since acetone has two α-positions that can be deprotonated, one molecule of acetone can react with two molecules of a benzaldehyde. magritek.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have gained prominence as efficient and atom-economical methods for synthesizing complex molecules in a single step from readily available starting materials. mdpi.comresearchgate.net

Aldehyde, Amine, and Acetylenic Ester Condensations

One notable multi-component approach for the synthesis of substituted furans involves the reaction of an aldehyde, an amine, and a terminal alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.govthieme-connect.de For instance, a gold-catalyzed three-component reaction of an arylglyoxal, an amine, and a terminal alkyne in methanol (B129727) under a nitrogen atmosphere provides an effective route to substituted furans. nih.gov Another efficient synthesis of furanone derivatives utilizes a triazolylidene carbene, DMAD, and an aldehyde. thieme-connect.de

Indole (B1671886), Arylglyoxal, and Meldrum's Acid Combinations

A particularly effective one-pot method for synthesizing furan-2(5H)-one derivatives involves the telescoped multicomponent reaction of an indole, an arylglyoxal, and Meldrum's acid. mdpi.comresearchgate.net This approach is advantageous due to the use of accessible starting materials, its atom economy, and the straightforward isolation of the final products. mdpi.comresearchgate.net

The reaction is typically carried out in two steps. The initial interaction of the indole, arylglyoxal, and Meldrum's acid occurs in acetonitrile (B52724) with triethylamine (B128534) at reflux. This is followed by an acidic reflux using acetic acid to yield the furanone derivative. nih.gov For example, the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one has been achieved with a 74% yield using this method. researchgate.net

The proposed mechanism for this transformation begins with the condensation of Meldrum's acid with the arylglyoxal to form a Michael acceptor. mdpi.comresearchgate.net Subsequently, the indole adds to this intermediate. mdpi.comresearchgate.net An acid-catalyzed intramolecular cyclization then occurs, involving enolization and interaction of a hydroxy group with the Meldrum's acid fragment. mdpi.comresearchgate.net The final steps involve the elimination of carbon dioxide and acetone, followed by isomerization to the target furan-2(5H)-one. mdpi.comresearchgate.net

Table 1: Reactants and Conditions for the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Solvent | Reaction Time | Yield |

| Indole | 4-Methoxyphenylglyoxal hydrate | Meldrum's acid | Et3N (Triethylamine) | MeCN (Acetonitrile) followed by AcOH (Acetic Acid) | 1 h (reflux in MeCN), 0.5 h (reflux in AcOH) | 74% |

Multi-component Reaction Strategies

Phenacyl Bromide and Phenylacetic Acid Pathways

While direct synthetic routes to 4-Methoxy-3-phenylfuran-2(5H)-one are not extensively detailed in the provided search results, general methodologies for substituted furan-2(5H)-ones can be inferred. The reaction of a phenacyl bromide derivative with a substituted phenylacetic acid could conceptually lead to the desired furanone core. This pathway would likely involve the initial formation of a keto-ester intermediate, followed by an intramolecular cyclization reaction to form the lactone ring. The specific methoxy (B1213986) substituent at the 4-position would require the use of a correspondingly substituted starting material or a subsequent functionalization step.

Catalysis in Furan-2(5H)-one Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of furan-2(5H)-ones. Various types of catalysts have been employed to promote the formation of this heterocyclic system.

Lewis Acid Catalysis (e.g., Al(HSO4)3)

Lewis acids are effective catalysts for various organic transformations, including the synthesis of furan-2(5H)-one derivatives. researchgate.netelsevierpure.com Aluminum hydrogen sulfate, Al(HSO4)3, has been utilized as an efficient catalyst for the preparation of 3,4,5-substituted furan-2(5H)-ones. researchgate.net These reactions often proceed through a multi-component approach, for instance, involving the reaction of acetylene (B1199291) carboxylates, anilines, and carbonyl compounds. researchgate.net The Lewis acid activates the substrates, facilitating the key bond-forming steps of the reaction cascade. Other Lewis acids such as SnCl2, ZnO nanoparticles, and Al-doped ZnO nanostructures have also been reported for similar transformations. researchgate.net The use of inexpensive and reusable Lewis catalysts makes these methods attractive for large-scale synthesis. rsc.org

Brønsted Acid Catalysis (e.g., Formic Acid)

Brønsted acids are also valuable catalysts for the synthesis of furan-2(5H)-ones. For example, formic acid has been used in the oxidation of furfural (B47365) to produce 2(5H)-furanone. orgsyn.org In this process, performic acid, generated in situ, acts as the oxidizing agent. orgsyn.org Brønsted acids can also catalyze the dehydrative heterocyclization of suitable precursors. For instance, para-toluenesulfonic acid (p-TSA) has been shown to effectively catalyze the cyclization of γ-hydroxy-α,β-unsaturated ketones to form substituted furans under mild conditions. nih.gov

Phase-Transfer Catalysis (e.g., Tetra-n-butylammonium Bisulfate)

Phase-transfer catalysis (PTC) offers a powerful tool for reactions involving immiscible phases, which is common in the synthesis of heterocyclic compounds. Quaternary ammonium (B1175870) salts, such as tetra-n-butylammonium bromide and related structures, are frequently used as phase-transfer catalysts. nih.govyoutube.com These catalysts facilitate the transfer of a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction occurs. While a specific example for the synthesis of this compound using tetra-n-butylammonium bisulfate was not found, the principle of PTC is broadly applicable to base-mediated cyclization reactions that could lead to the furanone core. The efficiency of the catalysis can be influenced by factors such as temperature and the specific structure of the phase-transfer catalyst. nih.gov

Transition Metal Catalysis (e.g., Palladium-mediated Suzuki-Miyaura Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for the formation of carbon-carbon bonds and have been applied to the synthesis of substituted furan-2(5H)-ones. bohrium.comnih.govnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govyoutube.com For the synthesis of 3-phenylfuran-2(5H)-one derivatives, a key step could involve the Suzuki-Miyaura coupling of a 3-halofuran-2(5H)-one with phenylboronic acid. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky and electron-rich phosphine (B1218219) ligands often providing superior results. nih.gov These reactions are valued for their mild conditions and high functional group tolerance. nih.gov

| Catalyst Type | Example Catalyst | Application in Furanone Synthesis |

| Lewis Acid | Al(HSO4)3 | Synthesis of 3,4,5-substituted furan-2(5H)-ones from acetylene carboxylates, anilines, and carbonyl compounds. researchgate.net |

| Brønsted Acid | Formic Acid | Oxidation of furfural to 2(5H)-furanone. orgsyn.org |

| Phase-Transfer | Tetra-n-butylammonium salts | Facilitates reactions between immiscible phases, applicable to base-mediated cyclizations. nih.gov |

| Transition Metal | Palladium complexes | Suzuki-Miyaura coupling for the synthesis of aryl-substituted furan-2(5H)-ones. bohrium.comnih.govnih.gov |

Stereoselective Synthesis of Furan-2(5H)-one Systems

Control of Stereogenic Centers during Furanone Ring Formation

The precise control of stereogenic centers is a critical aspect of synthesizing complex molecules like furanone derivatives. The presence and arrangement of these centers can significantly influence the biological activity of the compound. nih.gov Various strategies have been developed to control the stereochemistry during the formation of the furanone ring.

One powerful strategy for constructing tetrahydrofurans, which are structurally related to furanones, involves [3+2] cycloaddition or annulation reactions. These reactions are highly efficient as they can generate multiple bonds and stereocenters in a single step, offering a convergent route to highly substituted products. nih.gov For instance, the reaction between a chiral cyclic nitrone and 2(5H)-furanone has been shown to produce a mixture of exo and endo cycloadducts. acs.org

Furthermore, the sulfonyl group, due to its bulk and electronic properties, can be utilized to control the regio- and stereochemistry of reactions. mdpi.com In the synthesis of chiral 2(5H)-furanone sulfones, the C-5 carbon atom of the lactone ring has been determined to have an (S)-configuration. mdpi.com The stereoselective construction of organoboron compounds with a stereogenic boron center has also been explored, highlighting the potential for creating configurationally stable chiral molecules. rsc.org

Asymmetric Approaches in Butenolide Synthesis

Asymmetric synthesis is paramount for obtaining optically active γ-butenolides, which are valuable chiral building blocks for a wide range of biologically active compounds. acs.orgrug.nl Several catalytic asymmetric methods have been developed to achieve high enantioselectivity.

Key asymmetric reactions for butenolide synthesis include:

Asymmetric Aldol Reaction: Catalytic asymmetric aldol reactions are powerful C-C bond-forming methods that can create functionalized β-hydroxy carbonyl compounds with up to two new vicinal stereocenters. acs.orgnih.gov The vinylogous Mukaiyama aldol reaction of silyloxyfurans is a notable example used in the construction of chiral γ-butenolides. acs.orgnih.gov

Asymmetric Mannich Reaction: The reaction of 2(5H)-furanone and its derivatives with imines provides access to enantiomerically enriched γ-butenolide derivatives with an amine functionality. acs.orgnih.gov

Asymmetric Michael Reaction: The catalytic asymmetric Mukaiyama–Michael reaction involving 2-silyloxyfurans and α,β-unsaturated carbonyl compounds is a significant method for producing highly functionalized butenolides. nih.gov

Asymmetric Hydrogenation: Optically active γ-butyrolactones can be obtained through the enantioselective hydrogenation of the corresponding butenolides catalyzed by BINAP-Rh or Ru complexes. researchgate.net

These asymmetric strategies have been instrumental in the synthesis of various natural products and complex molecules. acs.orgrug.nl

Synthesis of Structural Analogues and Substituted Derivatives

The synthesis of structural analogues and substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with novel properties.

Modification of the Phenyl Substituent

The phenyl group is a common structural motif in organic chemistry, and its modification can lead to a diverse range of analogues. wikipedia.org The phenyl group in this compound can be substituted at various positions (ortho, meta, para) to influence the compound's electronic and steric properties. wikipedia.org

For example, a series of 3,4-diaryl-2(5H)-furanone derivatives have been synthesized and evaluated for their cytotoxic activities. nih.gov These syntheses often involve palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce different aryl groups. researchgate.net The synthesis of 3,4-bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione highlights the creation of diaryl substituted furanones with interesting optical and electronic properties. nih.gov

Alterations to the Methoxy Group

The methoxy group on the furanone ring can also be modified to generate new derivatives. For instance, in the synthesis of quinolone derivatives, the methoxy group has been a key feature. researchgate.net While direct modification of the methoxy group in this compound is not extensively detailed in the provided context, general synthetic strategies allow for the introduction of various alkoxy groups. The synthesis of 4-methoxy-2(5H)-furanone itself serves as a starting point for creating derivatives with different substituents. sigmaaldrich.com

Substitution Patterns on the Furanone Ring

Introducing substituents at different positions on the furanone ring is a common strategy to create structural diversity. A novel one-pot approach has been developed for the synthesis of a 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one, demonstrating the introduction of an indole fragment onto the furanone core. mdpi.com This method utilizes a telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com

Furthermore, the synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) via a domino Knoevenagel–Michael reaction showcases the formation of a bis-tetronic acid derivative. mdpi.com This reaction was efficiently carried out using a natural deep eutectic solvent and microwave irradiation, highlighting a green chemistry approach. mdpi.com The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with various nucleophiles allows for substitution at the C4 position of the furanone ring, leading to a wide array of derivatives. nih.gov

Reaction Chemistry and Chemical Transformations

Reactivity of the Furan-2(5H)-one Core

The furan-2(5H)-one ring system, also known as a butenolide, is a key structural motif that governs much of the compound's reactivity. The presence of an ester within a five-membered ring, conjugated with a carbon-carbon double bond, creates a unique electronic environment.

The phenyl group attached at the C3 position of the furanone ring can undergo electrophilic aromatic substitution reactions. wikipedia.org However, the furanone ring acts as an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack compared to benzene (B151609). This deactivation means that harsher reaction conditions may be required for substitutions.

The electron-withdrawing nature of the furanone substituent directs incoming electrophiles primarily to the ortho and para positions of the phenyl ring. byjus.comfiveable.me For example, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield a mixture of 2'- and 4'-substituted products, with the para product often being favored due to reduced steric hindrance. mlsu.ac.in

Table 1: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Expected Major Products |

| Nitration | NO₂⁺ | 4-Methoxy-3-(4-nitrophenyl)furan-2(5H)-one |

| Bromination | Br⁺ | 4-Methoxy-3-(4-bromophenyl)furan-2(5H)-one |

| Sulfonation | SO₃ | 4-(4-Methoxy-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | R-C=O⁺ | 1-(4-(4-Methoxy-5-oxo-2,5-dihydrofuran-3-yl)phenyl)ethan-1-one |

The lactone is a cyclic ester and is susceptible to reactions typical of this functional group. One of the primary reactions is hydrolysis, which can occur under either acidic or basic conditions to open the furanone ring. This ring-opening results in the formation of a γ-keto carboxylic acid derivative.

Under basic conditions, saponification occurs where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the cleavage of the ester bond and formation of the carboxylate salt of the corresponding keto acid. Subsequent acidification will then yield the final keto acid product. Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, making it more electrophilic for the attack by water.

The α,β-unsaturated nature of the furanone system makes it a prime candidate for addition reactions. Specifically, it can undergo conjugate addition (also known as Michael or 1,4-addition). In this type of reaction, nucleophiles add to the C5 carbon of the furanone ring. The electron-donating methoxy (B1213986) group at the C4 position influences the electrophilicity of the β-carbon (C5).

Softer nucleophiles, such as enamines, cuprates (Gilman reagents), and thiols, typically favor conjugate addition. The reaction proceeds via the formation of an enolate intermediate, which is then protonated to give the saturated furanone derivative.

Cycloaddition reactions are also possible across the double bond. For instance, furanones can act as dipolarophiles in [3+2] cycloadditions with nitrones, or as dienophiles in Diels-Alder reactions, although the latter may require activation due to the electron-rich nature of the double bond conferred by the methoxy group.

Derivatization via Functional Group Interconversions

The functional groups present in 4-Methoxy-3-phenylfuran-2(5H)-one allow for a variety of chemical modifications to create new derivatives.

Halogenation of the furanone ring can occur, and the position of substitution is influenced by the reaction conditions. For example, the bromination of 4-methoxy-2(5H)-furanone with N-Bromosuccinimide (NBS) can yield a mixture of products, including the 3-bromo and 5-bromo derivatives. unipi.it In the case of this compound, electrophilic attack by bromine could potentially occur at the C5 position. Treatment with bromine in the presence of a base like pyridine (B92270) has been used to introduce a bromine atom at the C3 position of similar furanone structures. unipi.it

Table 2: Potential Bromination Products and Conditions

| Reagent(s) | Position of Bromination | Potential Product |

| Br₂ in CCl₄ | C5 (Addition/Elimination) or Phenyl Ring | 5-Bromo-4-methoxy-3-phenylfuran-2(5H)-one |

| NBS, Benzoyl Peroxide | C5 (Radical) | 5-Bromo-4-methoxy-3-phenylfuran-2(5H)-one |

| Br₂, Pyridine | C3 (if C3-H is present) | Not directly applicable (C3 is substituted) |

Note: The actual product distribution can be complex and is dependent on specific reaction conditions.

While conjugate addition is common, direct nucleophilic attack at the carbonyl carbon (1,2-addition) can also occur. This pathway is generally favored by strong, hard nucleophiles such as organolithium reagents or Grignard reagents. The addition of such a reagent to the carbonyl group would lead to the formation of a tertiary alcohol after an aqueous workup. The competition between 1,2- and 1,4-addition is a common feature in the chemistry of α,β-unsaturated carbonyl compounds and is dictated by factors including the nature of the nucleophile, the solvent, and the temperature.

The reaction with a Grignard reagent, for example, would break the pi bond of the carbonyl, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Protonation during workup would yield the corresponding lactol (a cyclic hemiacetal), which may exist in equilibrium with the ring-opened hydroxy ketone form.

Rearrangement Reactions and Ring Transformations

The furan-2(5H)-one ring system is a substrate for various rearrangement and ring transformation reactions, enabling its conversion into other important heterocyclic frameworks. These transformations often proceed through cleavage of the lactone ring followed by intramolecular cyclization.

A notable example is the reaction of 5-methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone with various nitrogen-containing nucleophiles. butlerov.com Depending on the nucleophile and reaction conditions, the furanone core can be transformed into different heterocyclic systems.

Reaction with Ammonia: Leads to the formation of a 3-pyrrolin-2-one derivative.

Reaction with Hydrazine (B178648): Results in a pyridazin-3(2H)-one derivative.

These transformations involve initial nucleophilic attack on the furanone ring, followed by a sequence of bond cleavages and formations that culminate in a new heterocyclic structure. butlerov.com

Another relevant synthetic strategy involves the trifluoroacetic acid (TFA)-catalyzed ring transformation of 4-hydroxycyclobutenones. This method provides a general route to 3-substituted 4-aminofuran-2(5H)-ones. rsc.org The process is believed to occur via an initial thermal electrocyclic opening of the 4-hydroxycyclobutenone to generate a vinylketene intermediate, which then undergoes acid-catalyzed lactonization to furnish the furanone product. rsc.org

Computational studies on the reaction of 2-methoxyfuran (B1219529) with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate have also revealed a rearrangement pathway. nih.gov The initially formed zwitterionic intermediate can undergo rearrangement to yield a thermodynamically stable 4,5-cis-3-carboethoxy-4-phenyl-5-carbomethoxy-isoxazoline 2-oxide. nih.govruhr-uni-bochum.de This highlights how intermediates derived from furan (B31954) systems can be precursors to entirely different heterocyclic rings.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for predicting reaction outcomes and optimizing conditions. Investigations often combine kinetic studies with computational modeling to elucidate reaction intermediates and transition states.

Mechanistic studies have identified several key intermediates in reactions involving furanone systems and their precursors.

Zwitterionic Intermediates: In the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, extensive quantum chemical calculations have shown that the reaction does not proceed through a concerted Diels-Alder cycloaddition. Instead, the mechanism involves the formation of multiple possible zwitterionic intermediates. nih.govmdpi.com These intermediates arise from the nucleophilic attack of the furan on the electrophilic nitroalkene, and their subsequent transformations dictate the final product distribution. nih.gov

Hydroxy Ketene (B1206846) Intermediates: The ring transformation of 3-amino-4-hydroxycyclobutenones to 4-aminofuran-2(5H)-ones is proposed to proceed through hydroxy ketene intermediates. rsc.org Experimental evidence suggests that the reaction requires heating in a high-boiling solvent like p-xylene, which facilitates the essential initial thermal electrocyclic opening of the cyclobutenone ring to yield the transient ketene species. rsc.org This intermediate is then trapped intramolecularly by the hydroxyl group in the presence of an acid catalyst (TFA) to form the final furanone lactone. rsc.org

The outcome of furanone-forming reactions can be dictated by either kinetic or thermodynamic control.

| Reactant | Partial Reaction Order |

|---|---|

| 4-Methylaniline | 1 |

| Diethyl Acetylenedicarboxylate (B1228247) | 1 |

| Benzaldehyde (B42025) | 0 |

| Overall Reaction Order | 2 |

Thermodynamic vs. Kinetic Control: Computational studies on the reaction of 2-methoxyfuran highlight the importance of thermodynamic stability in determining the final product. nih.govmdpi.com While multiple zwitterionic intermediates and pathways are accessible, the formation of the rearranged isoxazoline (B3343090) 2-oxide product is found to be the most thermodynamically favorable outcome. ruhr-uni-bochum.demdpi.com This suggests that under conditions that allow for equilibrium (thermodynamic control), this rearranged product will be the major species observed. mdpi.com Research on the synthesis of furans and pyrazoles from a common ketoacetylene precursor also demonstrates this principle, where cycloisomerization leads to the thermodynamically controlled furan product, while tandem addition/cyclocondensation with hydrazine gives the kinetically controlled pyrazole (B372694) product. mdpi.com

| Transformation Step | ΔH (kcal/mol) | ΔG (kcal/mol) | ΔS (cal/mol·K) |

|---|---|---|---|

| Formation of Iexo3 Intermediate | -16.1 | -0.5 | -52.3 |

| Rearrangement of Iexo3 to Nitronate Z-4 | -19.9 | -19.5 | -1.3 |

| Activation Barrier (Iexo3 → Z-4) | +1.8 | +9.0 | -24.1 |

Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in deducing the structural framework of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, the aromatic protons of the phenyl group appear as a multiplet between δ 6.71 and 6.90 ppm. The methoxy (B1213986) group protons resonate as a sharp singlet at δ 3.21 ppm. Other protons in the molecule, such as those on the furanone ring and the dihydroxyethyl side chain, show distinct signals at δ 4.44 (s, 1H), 4.14 (d, 1H), 3.95 (t, 1H), and 3.43 (m, 1H) ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the aforementioned derivative, characteristic peaks are observed at δ 168.5, 168.4, 125.4, 125.0, 123.3, 123.0, 100.1, 72.4, 65.2, 58.2, and 55.4 ppm. nih.gov These signals correspond to the carbonyl carbon, aromatic carbons, and other carbons of the furanone and substituent groups.

Interactive Data Table: NMR Data for a 4-Methoxy-3-phenylfuran-2(5H)-one Derivative nih.gov

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 6.90 | d | Aromatic H |

| ¹H | 6.71 | m | Aromatic H |

| ¹H | 4.44 | s | C4-H |

| ¹H | 4.14 | d | C6-H |

| ¹H | 3.95 | t | C6-H |

| ¹H | 3.43 | m | C5-H |

| ¹H | 3.21 | s | -OCH₃ |

| ¹³C | 168.5, 168.4 | Carbonyl C | |

| ¹³C | 125.4, 125.0, 123.3, 123.0 | Aromatic C | |

| ¹³C | 100.1 | C4 | |

| ¹³C | 72.4 | C5 | |

| ¹³C | 65.2 | C6 | |

| ¹³C | 58.2, 55.4 | -OCH₃, C7 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a derivative, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, displays characteristic absorption bands. nih.gov Strong absorptions at 3349 and 3268 cm⁻¹ are indicative of O-H stretching vibrations from the hydroxyl groups. The presence of a carbonyl group (C=O) in the furanone ring is confirmed by a strong absorption at 1713 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations are also observed.

Interactive Data Table: Key IR Absorption Bands for a this compound Derivative nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3349, 3268 | O-H Stretch | Hydroxyl |

| 2958, 2920 | C-H Stretch | Alkyl |

| 1713 | C=O Stretch | Carbonyl (Lactone) |

| 1628 | C=C Stretch | Alkene/Aromatic |

| 1465 | C-H Bend | Alkyl |

| 1312 | C-O Stretch | Ether/Ester |

| 980, 781 | C-H Bend | Aromatic |

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. For the derivative (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, the calculated exact mass for the protonated molecule [MH⁺] is 251.0919, which closely matches the experimentally found value of 251.0927. nih.gov This level of accuracy confirms the molecular formula as C₁₃H₁₄O₅.

Interactive Data Table: HRMS Data for a this compound Derivative nih.gov

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [MH⁺] | 251.0919 | 251.0927 | C₁₃H₁₅O₅ |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute and relative stereochemistry.

Single crystals of sufficient quality are essential for X-ray diffraction analysis. A common method for growing crystals of furanone derivatives involves the slow evaporation of a solution of the compound in a suitable solvent system. For instance, high-quality crystals of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one were obtained by the slow evaporation of a solution in a mixture of ethyl acetate (B1210297) and hexane. nih.gov Another approach involves the synthesis of derivatives in a sealed tube under elevated temperature and pressure, which can directly yield crystals suitable for X-ray analysis. rsc.org

X-ray diffraction analysis of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one reveals that the furanone ring is essentially planar, with a maximum deviation of 0.031(3) Å. nih.gov The phenyl ring is twisted with respect to the plane of the furanone ring by a dihedral angle of 8.2(4)°. nih.gov In a related compound, 3-(3,4-dimethoxyphenyl)-4-(2-methoxyanilino)furan-2(5H)-one, the dihedral angles between the furanone ring and the benzene (B151609) and aniline (B41778) rings are 30.93(6)° and 9.51(6)°, respectively. nih.gov The crystal packing is stabilized by intermolecular hydrogen bonds, forming a two-dimensional network. nih.gov

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

Detailed experimental studies on the crystal packing and intermolecular interactions of this compound are not available in the reviewed scientific literature. Therefore, a specific description of its hydrogen bonding and π-π stacking profile cannot be provided.

Table 1: Intermolecular Interactions in Related Furanone Derivatives

| Compound Name | Type of Interaction | Description |

| 3-(3,4-Dimethoxyphenyl)-4-(2-methoxyanilino)furan-2(5H)-one | C-H···O Hydrogen Bonds, C-H···π Interactions | Connects molecules to form two-dimensional sheets. sigmaaldrich.com |

| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one | N—H⋯O Hydrogen Bonds, π–π Stacking | Forms dimers which are then linked by π–π interactions. nih.gov |

This table is illustrative of interactions in related compounds and does not represent data for this compound.

Chiral Analysis and Optical Purity Determination

Specific data regarding the chiral analysis and optical purity of this compound has not been reported. The presence of a stereocenter at the C5 position of the furanone ring suggests that this compound can exist as a pair of enantiomers. However, studies detailing the resolution of its racemic mixture or the stereoselective synthesis of one enantiomer are not available.

There are no published optical rotation measurements for the enantiomers of this compound. This measurement, which would confirm the compound's chirality and determine the direction and magnitude of its optical activity ([α]), is a standard characterization for chiral molecules. For other chiral compounds, optical rotation is a key parameter for confirming the outcome of an asymmetric synthesis. rsc.orgsmolecule.com

Table 2: Optical Rotation Data for this compound

| Enantiomer | Specific Rotation [α] | Concentration (c) | Solvent |

| (R)-4-Methoxy-3-phenylfuran-2(5H)-one | Data not available | Data not available | Data not available |

| (S)-4-Methoxy-3-phenylfuran-2(5H)-one | Data not available | Data not available | Data not available |

This table indicates the absence of available data.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and related properties of organic molecules like 4-Methoxy-3-phenylfuran-2(5H)-one.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry of molecules, corresponding to the minimum on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine key structural parameters. acs.org

These calculations would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the furanone ring and the orientation of the phenyl and methoxy (B1213986) substituents relative to the ring are critical aspects that DFT can elucidate. In related furanone derivatives, DFT has been successfully used to validate and supplement experimental data from X-ray crystallography. The theoretical bond lengths and angles for a related furanone structure, as calculated by DFT methods, are exemplified in the table below, showcasing the type of data generated.

| Parameter | Bond | Calculated Value (DFT) |

| Bond Length | C4—C5 | 1.4008 Å |

| Dihedral Angle | N4—C19—C20—C21 | 179.92° |

| Data derived from computational studies on (3Z)-4-benzoyl-3-[(2,4-dinitrophenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one. |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for structure elucidation and verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict the chemical shifts for each hydrogen and carbon atom. By comparing these predicted values with experimental spectra, a definitive assignment of the signals can be achieved. This is particularly useful for complex molecules where spectral overlap or ambiguous signals may occur.

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. The calculated frequencies and their intensities can be compared with experimental IR spectra to identify and assign the vibrational modes of the molecule. This includes stretching and bending frequencies for key functional groups such as the C=O of the lactone, the C=C of the furanone ring, and the C-O-C of the methoxy group.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. acs.org The MEP surface of this compound would reveal the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Typically, regions with negative electrostatic potential (colored in shades of red) are susceptible to electrophilic attack, while regions with positive potential (colored in shades of blue) are prone to nucleophilic attack. For this compound, it is expected that the carbonyl oxygen would be a region of high negative potential, making it a likely site for interaction with electrophiles or for hydrogen bonding. The aromatic phenyl ring and the methoxy group would also influence the charge distribution across the molecule, which the MEP surface would clearly illustrate.

Conformational Analysis and Energy Landscapes

The furanone ring in this compound may not be perfectly planar, and the phenyl and methoxy groups can rotate around their single bonds. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. fiveable.me

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify intermediates, and most importantly, the transition states that connect them.

A transition state is a high-energy, transient species that exists at the maximum of the reaction energy profile. Characterizing the geometry and energy of the transition state is key to understanding the kinetics of a reaction. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to locate the transition state structures. nih.govorganic-chemistry.org

For example, in a potential synthesis involving a cyclization step to form the furanone ring, computational modeling could identify the transition state for this ring-closure. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. In the context of cycloaddition reactions involving furanone derivatives, DFT has been used to analyze the synchronicity of bond formation in the transition state. acs.org Such analyses for this compound would offer deep insights into its chemical reactivity.

Energy Barriers and Reaction Pathways

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms and associated energy barriers for furanone derivatives. These investigations provide insights into the feasibility and kinetics of various chemical transformations.

The formation of the furan-2(5H)-one core can proceed through several pathways. One proposed mechanism for a substituted furanone involves a sequence of condensation, Michael addition, elimination of CO2 and acetone (B3395972), and a final isomerization to yield the stable furan-2(5H)-one structure. mdpi.com

In reactions involving butenolide derivatives, computational analysis has revealed that C-C bond formation can have a very low energy barrier. nsf.gov For instance, in a stereoselective butenolide heterodimerization, the low reaction barrier was attributed to favorable secondary orbital alignment and stabilization through π–π stacking. nsf.gov This allows the reaction to proceed rapidly even at temperatures as low as -100 °C, outcompeting other potential pathways like proton transfer. nsf.gov

DFT studies on the radical polymerization of electron-poor butenolides have identified the energy barrier of radical additions as a key predictor of relative kinetic rates. nih.gov The reactivity of these butenolides is significantly influenced by substituents that lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

More complex reaction pathways have been explored for related methoxyfuran structures. For the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, DFT calculations at the wb97xd/6-311+G(d,p) level of theory were used to map the potential energy surface. mdpi.comresearchgate.net The study identified six possible zwitterionic intermediates, with their formation being directed by local nucleophile/electrophile interactions. mdpi.comresearchgate.net The calculations showed that the Gibbs free energy of activation for the rearrangement of an intermediate to the final, most thermodynamically stable product was approximately 9 kcal/mol. mdpi.com Theoretical studies on the cycloaddition of furan (B31954) itself show a slight preference (1–2 kcal/mol) for the exo dimer pathway in the initial step of polymerization. chemrxiv.org

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| Butenolide Heterodimerization | Not specified | Very low | Reaction is rapid even at -100 °C due to electronic complementarity and π–π stacking. nsf.gov |

| Radical Addition to Butenolides | DFT | Meaningful predictor of rates | Energy barrier of addition is a key determinant of the kinetic rate. nih.gov |

| Intermediate Rearrangement (2-methoxyfuran reaction) | wb97xd/6-311+G(d,p) | ~9 | Gibbs free energy of activation for rearrangement to the most stable product. mdpi.com |

| Furan [4+2] Cycloaddition | XP-PCM | ~1-2 (preference) | Slight energetic preference for the exo pathway over the endo pathway. chemrxiv.org |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the reactivity of molecules like this compound. wikipedia.orglibretexts.org This theory posits that the primary interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgwpmucdn.com The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. libretexts.orgyoutube.com

For butenolide derivatives, the electronic nature of the substituents plays a critical role in defining the energy and character of these frontier orbitals. In electron-poor butenolides, such as those with alkoxy substituents, the LUMO energy is significantly lowered. nih.gov This lowering is attributed to hyperconjugation of an electron-depleted σC–H bond with the alkenyl π-system. nih.gov A lower LUMO energy makes the butenolide a better electron acceptor (electrophile), enhancing its reactivity in certain reactions like radical polymerizations and Michael additions. nsf.govnih.gov

Computational studies have quantified the impact of substituents on LUMO energies. For example, a strongly electron-withdrawing 5-oxo substituent can stabilize the LUMO by more than 40 kcal/mol compared to the parent furanone. nih.gov A 5-methoxy substituent also lowers the LUMO energy, though to a lesser extent. nih.gov In reactions classified as having a Forward Electron Density Flux (FEDF), the electron density moves from the HOMO of the nucleophile (like a furan derivative) to the LUMO of the electrophile. mdpi.com The difference in the global electrophilicity of the reactants can accelerate such transformations. mdpi.comresearchgate.net

| Compound/System | Key Orbital | Observation | Implication for Reactivity |

|---|---|---|---|

| Electron-Poor Butenolides | LUMO | Energy is lowered by electron-withdrawing substituents. nih.gov | Enhanced electrophilicity and reactivity towards nucleophiles. nih.gov |

| 5-Oxo Substituted Butenolide (e.g., Maleic Anhydride) | LUMO | Stabilized by >40 kcal/mol vs. furanone. nih.gov | Distinctly high reactivity as an electrophile. nih.gov |

| 2-Methoxyfuran | HOMO | Acts as the nucleophile, donating electron density. mdpi.com | Participates in Forward Electron Density Flux (FEDF) reactions. mdpi.com |

The charge distribution within the this compound molecule dictates its electrostatic potential and influences how it interacts with other polar molecules and reagents. The furanone ring contains several electronegative oxygen atoms (in the ether linkage, the carbonyl group, and the methoxy group) which leads to a non-uniform distribution of electron density.

The carbonyl carbon (C-2) is electron-deficient (electrophilic) due to the polarization of the C=O bond, making it a potential site for nucleophilic attack. Conversely, the oxygen of the carbonyl group carries a partial negative charge. The methoxy group (-OCH3) at the C-4 position influences the electronic character of the double bond. The oxygen atom can donate electron density through resonance, affecting the nucleophilicity/electrophilicity of the C-3 and C-4 carbons.

In reaction mechanism studies of related methoxyfurans, the formation of various zwitterionic intermediates is determined by the nature of local nucleophile/electrophile interactions. mdpi.comresearchgate.net This highlights the importance of specific atomic sites with either a surplus or deficiency of electron density, which guides the regioselectivity of bond formation. mdpi.comresearchgate.net For instance, the reaction between 2-methoxyfuran and an electrophile is driven by the electron density transfer from the furan (nucleophile) to the reaction partner. mdpi.com The specific atoms involved in the initial bond formation correspond to the sites of highest local nucleophilicity on the furan and highest local electrophilicity on the reaction partner.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research on 4-Methoxy-3-phenylfuran-2(5H)-one should prioritize methods that improve upon classical syntheses in terms of atom economy, waste reduction, and use of renewable resources.

Promising future strategies include:

Multicomponent Reactions (MCRs): One-pot MCRs represent a highly efficient strategy for building molecular complexity from simple starting materials in a single step. An approach analogous to the synthesis of related furanones could be developed, potentially involving the condensation of a phenyl-containing precursor, a source of the methoxy-acetyl unit, and a cyclizing agent like Meldrum's acid. mdpi.comresearchgate.netresearchgate.net The advantages of such an approach include process simplicity, atom economy, and easy isolation of products. mdpi.comresearchgate.net

Green Chemistry Approaches: The use of sustainable reaction media and energy sources is a critical future direction. Research could explore the use of Natural Deep Eutectic Solvents (NADES) as benign and recyclable reaction media. mdpi.com Combining these solvents with energy-efficient activation methods, such as microwave irradiation, could dramatically reduce reaction times and improve yields compared to conventional heating. mdpi.com

Catalytic Routes from Renewable Feedstocks: A long-term goal would be to devise synthetic pathways that utilize bio-based starting materials. Methodologies that convert platform chemicals derived from biomass, such as furfural (B47365), into butenolide structures could be adapted. semanticscholar.org Photochemical methods using singlet oxygen, for instance, offer an environmentally friendly way to generate key intermediates. semanticscholar.org

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Precursors | Key Advantages | Research Focus |

|---|---|---|---|

| Multicomponent Reaction (MCR) | Phenylglyoxal, Meldrum's acid, Methanol (B129727) source | High atom economy, operational simplicity, reduced waste. mdpi.comresearchgate.net | Optimization of catalysts and reaction conditions for the specific target. |

| Microwave-Assisted Green Synthesis | Pre-formed furanone precursor or MCR components | Significant reduction in reaction time, increased yields, use of benign solvents (NADES). mdpi.com | Screening of NADES compositions and optimization of microwave parameters. |

| Phosphine-Catalyzed Cyclization | A custom-synthesized hydroxymethyl-tethered cyclopropenone | Mild reaction conditions, tolerance of diverse functional groups. acs.org | Design and synthesis of the specific cyclopropenone precursor. |

Exploration of Underutilized Reactivity Profiles

The reactivity of the this compound core is not fully explored. The interplay between the electron-rich enol ether moiety (C4-methoxy group) and the lactone ring suggests a rich and varied chemical behavior that warrants investigation.

Future research should focus on:

Vinylogous Reactions: The furanone ring can act as a vinylogous nucleophile. The development of catalytic asymmetric vinylogous aldol (B89426), Mannich, and Michael reactions would be a significant advance. nih.govacs.org For instance, deprotonation could generate a nucleophile that reacts at the C-5 position, providing access to a wide range of highly functionalized derivatives. The use of 2-(trimethylsilyloxy)furan analogues in Mukaiyama-type reactions is a well-established strategy for other butenolides that could be adapted. nih.govacs.org

Cycloaddition Reactions: The electron-rich double bond of the enol ether could participate as a dienophile or even a diene in various cycloaddition reactions. Investigating its behavior in [4+2], [2+2], and 1,3-dipolar cycloadditions could lead to the rapid construction of complex polycyclic systems.

Reactions at the C-3 Position: While the C-3 position is substituted with a phenyl group, further functionalization could be explored. For example, electrophilic aromatic substitution on the phenyl ring could be investigated, with the furanone moiety acting as a directing group. Additionally, condensation reactions similar to those demonstrated for related furanones could be explored under specific conditions. mdpi.com

Advanced Stereochemical Control in Synthesis

The C-5 position of the furanone ring is a potential stereocenter. The ability to control the absolute stereochemistry at this position is crucial for developing enantiomerically pure compounds for potential applications.

Future research should be directed toward:

Organocatalysis: The use of chiral small-molecule catalysts (organocatalysts) is a powerful tool for asymmetric synthesis. Developing organocatalytic Michael additions to α,β-unsaturated precursors or asymmetric aldol reactions that construct the furanone ring would be a valuable goal. This approach avoids the use of toxic or expensive metal catalysts. nih.gov

Chiral Lewis Acid Catalysis: Chiral Lewis acid complexes are highly effective in controlling stereochemistry. A strategy involving the Mukaiyama-Michael reaction of a silyloxyfuran precursor with a chiral Lewis acid catalyst could provide enantiomerically enriched products. nih.govacs.org

Substrate-Controlled Diastereoselective Reactions: If a chiral center is already present in one of the starting materials, its influence on the formation of the new stereocenter at C-5 can be studied and optimized.

Integration with Flow Chemistry and Automation

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. researchgate.net Automating flow synthesis can further accelerate research by enabling high-throughput screening of reaction conditions and rapid library generation. syrris.comnih.gov

Future directions in this area include:

Automated Reaction Optimization: An automated flow chemistry platform could be used to rapidly screen a wide range of parameters, such as temperature, pressure, residence time, and catalyst loading, to identify the optimal conditions for synthesis. soci.org This data-driven approach is far more efficient than traditional one-variable-at-a-time optimization.

High-Throughput Library Generation: By integrating automated liquid handlers and purification systems, a flow reactor could be used to synthesize a library of analogues of this compound by systematically varying the starting materials. This would be invaluable for structure-activity relationship studies. syrris.com

Table 2: Prospective Comparison of Batch vs. Automated Flow Synthesis

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis (Proposed) |

|---|---|---|

| Safety | Handling of potentially hazardous reagents in large volumes. | Small reactor volumes enhance safety; hazardous intermediates can be generated and used in situ. researchgate.net |

| Reproducibility | Can be variable, dependent on operator and scale. | Precise control over parameters leads to high reproducibility. |

| Scalability | Often requires significant re-optimization for scale-up. | Direct scalability by running the system for longer periods. |

| Optimization Time | Slow, manual, one-at-a-time process. | Rapid, automated screening of multiple parameters (e.g., using DoE). soci.org |

| Process Control | Limited control over mixing and heat transfer, especially at scale. | Superior heat and mass transfer, precise control of residence time. nih.gov |

Continued Computational Exploration of Structure-Reactivity Relationships

Computational chemistry provides powerful insights into molecular structure, properties, and reaction mechanisms, guiding experimental design and saving laboratory resources.

Future computational studies should aim to:

Elucidate Reaction Mechanisms: Using methods like Density Functional Theory (DFT), the transition states and intermediates of potential reactions (e.g., cycloadditions, vinylogous aldol reactions) can be modeled. This would provide a deeper understanding of the compound's reactivity and predict the most favorable reaction pathways.

Predict Spectroscopic and Electronic Properties: Calculations can predict spectroscopic data (NMR, IR) to aid in structural characterization. Analysis of the frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps can provide quantitative insights into the molecule's electronic structure and sites of reactivity.

Simulate Interactions with Biological Targets: If the furanone scaffold is being investigated for biological activity, molecular docking and molecular dynamics (MD) simulations can be used to predict and analyze its binding modes within the active site of a target protein. nih.govoncotarget.com This can guide the design of more potent and selective derivatives.

Table 3: Potential Computational Research Areas for this compound

| Research Area | Computational Method | Desired Outcome |

|---|---|---|

| Reaction Pathway Analysis | Density Functional Theory (DFT) | Calculation of activation energies and reaction profiles to predict feasibility and selectivity of new reactions. |

| Electronic Structure Analysis | Natural Bond Orbital (NBO), Atoms in Molecules (AIM) | Quantification of charge distribution and bond orders to understand the influence of methoxy (B1213986) and phenyl groups. |

| Virtual Screening/Docking | Molecular Docking | Prediction of binding affinity and orientation in the active sites of enzymes or receptors. nih.gov |

| Binding Stability | Molecular Dynamics (MD) Simulations | Assessment of the stability of the compound-protein complex over time. oncotarget.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.